molecular formula C17H17BrN2O2 B11545738 N'-[(E)-(4-bromophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B11545738
M. Wt: 361.2 g/mol
InChI Key: DJCDVFVQIVPRQL-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-bromophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a chemical compound with the molecular formula C17H17BrN2O2. This compound is known for its unique structure, which includes a bromophenyl group and a dimethylphenoxy group. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 4-bromobenzaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-bromophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to its specific combination of bromophenyl and dimethylphenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H17BrN2O2/c1-12-3-8-16(9-13(12)2)22-11-17(21)20-19-10-14-4-6-15(18)7-5-14/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+

InChI Key

DJCDVFVQIVPRQL-VXLYETTFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)Br)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.